AZD3229 - 2248003-60-1

AZD3229

Catalog Number: EVT-260446
CAS Number: 2248003-60-1
Molecular Formula: C24H26FN7O3
Molecular Weight: 479.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD 3229 is an inhibitor of c-Kit-driven cell proliferation. It selectively inhibits growth of c-Kit mutant (GI50s = 1-971 nM) and PDGFR mutant (GI50s = 1-22 nM) Ba/F3 cell lines over Ba/F3 cell lines expressing Tel-KDR/VEGFR2 (GI50 = 1,378 nM). AZD 3229 (20 mg/kg twice per day) induces tumor regression in a Ba/F3 mouse xenograft model and a mouse allograft model using Ba/F3 cells expressing KIT-exon 11 del/V654A, a common mutation in gastrointestinal stromal tumors (GIST).
AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. AZD3229 demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. AZD3229 demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.

The target compound, N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide, also known as AZD3229, is a potent pan-KIT mutant inhibitor developed for treating gastrointestinal stromal tumors (GIST) . The following compounds are structurally related to AZD3229 and have been investigated in the context of GIST treatment.

Imatinib

  • Compound Description: Imatinib is a first-line tyrosine kinase inhibitor used in GIST treatment. It revolutionized GIST treatment but suffers from resistance development due to secondary KIT/PDGFRα mutations .
  • Relevance: Imatinib serves as a benchmark for comparing the potency and efficacy of novel KIT inhibitors like AZD3229. AZD3229 demonstrates significantly higher potency against a wider range of KIT mutations compared to imatinib .

Sunitinib

  • Relevance: AZD3229 exhibits a superior potency and selectivity profile compared to sunitinib, demonstrating activity against a broader range of KIT/PDGFRα mutations with reduced off-target effects like hypertension .

Regorafenib

  • Compound Description: Regorafenib is a third-line treatment option for GIST with similar limitations to sunitinib regarding efficacy against specific KIT/PDGFRα mutations and side effects like hypertension .
  • Relevance: Similar to sunitinib, AZD3229 offers improved potency and selectivity compared to regorafenib, making it a potentially better treatment option for GIST with a wider range of mutations .

Avapritinib (BLU-285)

  • Compound Description: Avapritinib is a type I kinase inhibitor specifically developed to target the imatinib-resistant PDGFRA D842V mutation. It effectively inhibits this mutation in vitro and clinically .
  • Relevance: While both are potent KIT inhibitors, AZD3229 and avapritinib differ in their target selectivity and clinical indications. Avapritinib primarily targets the PDGFRA D842V mutation, while AZD3229 demonstrates broader activity against various KIT and PDGFRα mutations .

Ripretinib (DCC-2618)

  • Compound Description: Ripretinib is another novel kinase inhibitor investigated for its activity against different PDGFRA mutations, including those resistant to imatinib .
  • Relevance: Both AZD3229 and ripretinib represent newer-generation KIT inhibitors with broader activity profiles compared to earlier treatments like imatinib. The exact differences in their activity against specific mutations require further investigation .

Crenolanib

  • Compound Description: Crenolanib is a tyrosine kinase inhibitor tested against various PDGFRA mutations, including those found in myxoid glioneuronal tumors .
  • Relevance: Both AZD3229 and crenolanib show activity against PDGFRA mutations, highlighting their potential in treating GIST and other cancers driven by these mutations .

AZD3229-analogue (compound 23)

  • Compound Description: This compound is structurally similar to AZD3229 and has been co-crystallized with the kinase domain of human c-KIT and KDR (VEGFR2) .
  • Relevance: The structural information obtained from the co-crystal structures provides valuable insights into the binding mode of AZD3229 and its analogs with KIT and potentially explains its selectivity profile .

AZD3229-analogue (compound 18)

  • Compound Description: This is another analog of AZD3229, co-crystallized with the human c-KIT kinase domain .
  • Relevance: Similar to compound 23, this analog contributes to understanding the structural basis of AZD3229's interaction with KIT and aids in further drug design efforts .

AZD3229-analogue (compound 35)

  • Compound Description: This analog of AZD3229 has been co-crystallized with the kinase domain of human KDR (VEGFR2) .
  • Relevance: The co-crystal structure helps elucidate the binding interactions between AZD3229 analogs and KDR, potentially explaining the reduced off-target activity of AZD3229 on VEGFR2 compared to other KIT inhibitors .
Source and Classification

AZD3229 is classified as a kinase inhibitor, particularly targeting the receptor tyrosine kinases involved in various oncogenic processes. It is synthesized as part of drug discovery efforts aimed at improving treatment outcomes for patients with GISTs who have developed resistance to first-line therapies . The compound has been characterized through pharmacological studies that demonstrate its selectivity and potency compared to other agents in the same class.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD3229 involves several chemical reactions that create the final compound from simpler precursors. The synthetic pathway typically includes:

  1. Formation of Key Intermediates: Utilizing heteroaryl-substituted urea compounds as starting materials.
  2. Coupling Reactions: Employing methods such as nucleophilic aromatic substitutions to introduce functional groups that enhance activity against specific kinase mutations.
  3. Purification: The final product is purified using techniques like chromatography to achieve the desired purity levels necessary for biological testing.

The details of the synthesis are critical for ensuring reproducibility and scalability in pharmaceutical manufacturing, which are essential for clinical applications .

Molecular Structure Analysis

Structure and Data

AZD3229 possesses a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is typically represented as C20_{20}H24_{24}N4_{4}O2_{2}, indicating the presence of nitrogen and oxygen atoms that are crucial for its interaction with the target kinases.

  • Molecular Weight: Approximately 364.43 g/mol.
  • Structural Features: The compound contains a urea moiety linked to an aromatic system, which is essential for binding to the active site of KIT and PDGFRα.

Crystallographic studies may provide further insights into the three-dimensional arrangement of atoms within AZD3229, revealing how it interacts at the molecular level with its targets .

Chemical Reactions Analysis

Reactions and Technical Details

AZD3229 undergoes several chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: Key to forming the urea linkage necessary for activity.
  2. Hydrolysis: Potential metabolic pathways include hydrolysis of functional groups, which can affect bioavailability and efficacy.
  3. Oxidation/Reduction Reactions: These reactions may occur during metabolic processing in vivo, impacting pharmacokinetics.

Understanding these reactions helps in predicting the behavior of AZD3229 within biological systems and assists in optimizing its formulation for therapeutic use .

Mechanism of Action

Process and Data

AZD3229 exerts its therapeutic effects primarily through selective inhibition of KIT and PDGFRα signaling pathways. The mechanism involves:

  1. Binding Affinity: AZD3229 binds to the ATP-binding site of KIT and PDGFRα, preventing phosphorylation events crucial for downstream signaling that leads to cell proliferation and survival.
  2. Inhibition of Mutant Forms: It shows enhanced potency against various mutations that confer resistance to other inhibitors, thus effectively blocking aberrant signaling in GIST cells.

The compound's ability to maintain low nanomolar activity against these mutated forms is a significant advancement over existing treatments, offering hope for improved patient outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility studies indicate that AZD3229 has favorable solubility profiles conducive for oral administration.

Chemical Properties

  • Stability: AZD3229 exhibits stability under physiological conditions, which is essential for maintaining therapeutic efficacy.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing absorption characteristics when administered orally.

Characterization of these properties ensures that AZD3229 can be effectively formulated into dosage forms suitable for clinical use .

Applications

Scientific Uses

AZD3229 holds significant potential in oncology, particularly for:

  • Gastrointestinal Stromal Tumors: As a targeted therapy for patients with GISTs who have developed resistance to standard treatments.
  • Research Applications: It can be utilized in preclinical models to study resistance mechanisms in cancer therapies involving KIT and PDGFRα mutations.

The ongoing research into AZD3229 aims not only at confirming its efficacy but also at exploring its potential applications in other malignancies driven by similar signaling pathways .

Properties

CAS Number

2248003-60-1

Product Name

AZD3229

IUPAC Name

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide

Molecular Formula

C24H26FN7O3

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29)

InChI Key

FLJOFQUXYAWOPE-UHFFFAOYSA-N

SMILES

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F

Solubility

Soluble in DMSO

Synonyms

AZD3229; AZD-3229; AZD 3229;

Canonical SMILES

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.